APD597

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'ADP-597 implique la formation d'un cycle pipéridine portant un groupe acide carboxylique. La voie de synthèse détaillée et les conditions réactionnelles ne sont pas facilement disponibles dans le domaine public.

Méthodes de production industrielle

Les méthodes de production industrielle de l'ADP-597 ne sont pas explicitement documentées. Typiquement, la production de tels composés implique des procédés de synthèse organique en plusieurs étapes, y compris la préparation d'intermédiaires, la purification et la formation du produit final dans des conditions contrôlées.

Analyse Des Réactions Chimiques

Types de réactions

L'ADP-597 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir l'ADP-597 en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le permanganate de potassium), des agents réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du résultat souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de l'ADP-597.

Applications de recherche scientifique

Chimie : Le composé est utilisé dans la recherche pour comprendre le comportement des récepteurs couplés aux protéines G et de leurs agonistes.

Biologie : L'ADP-597 est utilisé pour étudier les effets physiologiques de l'activation du GPR119, y compris son rôle dans l'homéostasie du glucose.

Médecine : L'application médicale principale de l'ADP-597 est le traitement du diabète de type 2, où il aide à réguler les niveaux de glucose dans le sang.

Industrie : L'utilisation potentielle du composé dans les produits pharmaceutiques le rend précieux pour la recherche et le développement industriels

Mécanisme d'action

L'ADP-597 exerce ses effets en agissant comme un agoniste du récepteur couplé aux protéines G 119 (GPR119). Ce récepteur est impliqué dans la régulation de l'homéostasie du glucose et de la sécrétion d'insuline. Lorsqu'il est activé par l'ADP-597, le GPR119 stimule la libération d'hormones incrétines, qui à leur tour augmentent la sécrétion d'insuline et améliorent le contrôle de la glycémie .

Applications De Recherche Scientifique

Chemistry: The compound is used in research to understand the behavior of G-protein coupled receptors and their agonists.

Biology: ADP-597 is used to study the physiological effects of GPR119 activation, including its role in glucose homeostasis.

Medicine: The primary medical application of ADP-597 is in the treatment of Type 2 diabetes mellitus, where it helps regulate blood glucose levels.

Industry: The compound’s potential use in pharmaceuticals makes it valuable for industrial research and development

Mécanisme D'action

ADP-597 exerts its effects by acting as an agonist of the G-protein coupled receptor 119 (GPR119). This receptor is involved in the regulation of glucose homeostasis and insulin secretion. Upon activation by ADP-597, GPR119 stimulates the release of incretin hormones, which in turn enhance insulin secretion and improve blood glucose control .

Comparaison Avec Des Composés Similaires

Composés similaires

Ticlopidine : Un agent antiplaquettaire qui inhibe le récepteur P2Y12.

Clopidogrel : Un autre agent antiplaquettaire avec un mécanisme d'action similaire à celui de la ticlopidine.

Prasugrel : Une thiénopyridine de troisième génération qui inhibe également le récepteur P2Y12.

Unicité de l'ADP-597

L'ADP-597 est unique par son action spécifique comme agoniste du récepteur GPR119, qui est distinct des agents antiplaquettaires mentionnés ci-dessus. Son application principale dans le traitement du diabète de type 2 le distingue des autres composés qui ciblent différents récepteurs et voies.

Activité Biologique

APD597 is a synthetic small molecule that acts as an agonist for the G protein-coupled receptor (GPCR) GPR119, which is implicated in glucose homeostasis and is a promising target for the treatment of type 2 diabetes mellitus (T2DM). This compound has garnered attention due to its favorable pharmacological profile, including good solubility and a unique mechanism of action that promotes insulin secretion and incretin release.

This compound activates GPR119, leading to the stimulation of insulin secretion from pancreatic beta cells and enhancing the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins play critical roles in glucose metabolism by promoting insulin secretion in response to meals. The activation mechanism involves several key interactions at the molecular level:

- Binding Site : this compound interacts with the extracellular cavity of GPR119, forming hydrogen bonds with specific amino acids such as E261 and R262. These interactions are crucial for receptor activation and downstream signaling .

- Conformational Changes : The binding of this compound induces significant conformational changes in GPR119, transitioning it from an inactive to an active state. This transition is essential for coupling with downstream G proteins (Gαs), leading to increased cyclic AMP (cAMP) levels, which mediate various physiological responses .

Pharmacological Profile

The pharmacological characteristics of this compound have been extensively studied, revealing its potential advantages over other compounds:

- Solubility : Compared to its analogue APD668, this compound exhibits superior solubility, which enhances its bioavailability and therapeutic efficacy .

- Efficacy : In functional assays, this compound has demonstrated a potent ability to activate GPR119, with an effective concentration (EC50) significantly lower than many endogenous agonists. For example, studies have shown that this compound activates GPR119 at concentrations as low as 3.28 nM .

Comparative Efficacy

A comparative analysis with other compounds reveals the relative potency of this compound:

| Compound | EC50 (nM) | Max Activity (%) |

|---|---|---|

| This compound | 3.28 | 100 |

| HBK001 | 30 | 73.6 |

| Linagliptin | N/A | No significant increase |

This table illustrates that this compound not only activates GPR119 more effectively than HBK001 but also surpasses the activity of traditional DPP-4 inhibitors like linagliptin in promoting insulin secretion under specific conditions .

Study on Insulin Secretion

A pivotal study investigated the effects of this compound on insulin secretion in isolated pancreatic islets from ICR mice. The findings indicated that:

- At a glucose concentration of 16.7 mM, this compound significantly enhanced insulin secretion compared to controls.

- The compound's efficacy was comparable to that of other known GPR119 agonists, reinforcing its potential therapeutic role in managing T2DM .

Structural Analysis

Recent structural studies utilizing cryo-electron microscopy have elucidated the binding interactions between this compound and GPR119:

- Binding Characteristics : The hexamethylsulfonyl group of this compound engages in critical interactions within the receptor's ligand-binding pocket, underscoring its importance for receptor activation.

- Mutagenesis Studies : Mutations in key residues such as E261 and R262 resulted in diminished receptor activity, confirming their roles in mediating the effects of this compound .

Propriétés

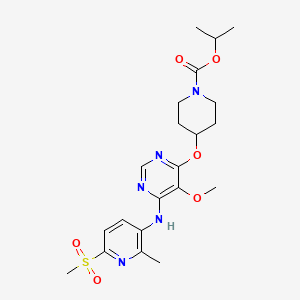

IUPAC Name |

propan-2-yl 4-[5-methoxy-6-[(2-methyl-6-methylsulfonylpyridin-3-yl)amino]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O6S/c1-13(2)31-21(27)26-10-8-15(9-11-26)32-20-18(30-4)19(22-12-23-20)25-16-6-7-17(24-14(16)3)33(5,28)29/h6-7,12-13,15H,8-11H2,1-5H3,(H,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDCHTSXOPUOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)S(=O)(=O)C)NC2=C(C(=NC=N2)OC3CCN(CC3)C(=O)OC(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237885 | |

| Record name | ADP-597 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897732-93-3 | |

| Record name | ADP-597 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897732933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADP-597 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12084 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADP-597 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADP-597 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/345354O7AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.